![molecular formula C15H16N4O B12919337 2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one CAS No. 820212-38-2](/img/structure/B12919337.png)
2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a methylimidazo[1,2-a]pyrazinone core. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one typically involves multi-step organic reactions One common method starts with the preparation of the intermediate 4-(dimethylamino)benzaldehyde This intermediate is then subjected to a condensation reaction with 2-aminopyrazine in the presence of a suitable catalyst, such as acetic acid, to form the imidazo[1,2-a]pyrazine core
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures higher yields and purity while reducing the reaction time and cost. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the dimethylamino group with the incoming nucleophile.
科学研究应用
2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
作用机制
The mechanism by which 2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The dimethylamino group and the imidazo[1,2-a]pyrazinone core play crucial roles in binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
- 2-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyridine
- 2-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyrimidine
- 2-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyrazine
Uniqueness
Compared to these similar compounds, 2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is unique due to the presence of the methyl group at the 7-position. This structural difference can significantly influence its chemical reactivity, biological activity, and overall properties, making it a distinct and valuable compound for research and industrial applications.
属性
CAS 编号 |
820212-38-2 |
|---|---|
分子式 |
C15H16N4O |
分子量 |
268.31 g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C15H16N4O/c1-17(2)12-6-4-11(5-7-12)14-15(20)19-9-8-18(3)10-13(19)16-14/h4-10H,1-3H3 |
InChI 键 |
WBROFUPQGSJWMN-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN2C(=C1)N=C(C2=O)C3=CC=C(C=C3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



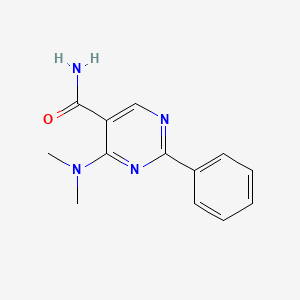

![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)
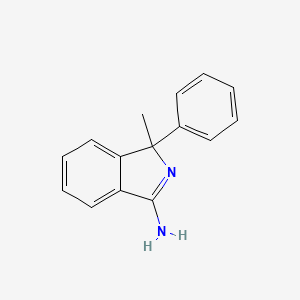
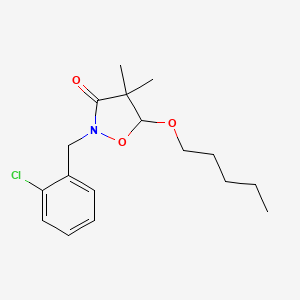

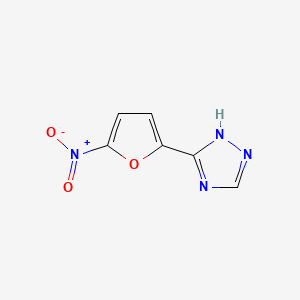
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
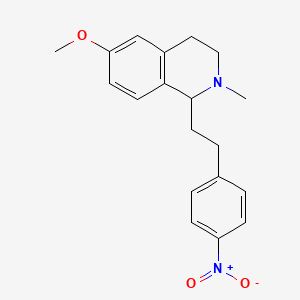
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)

